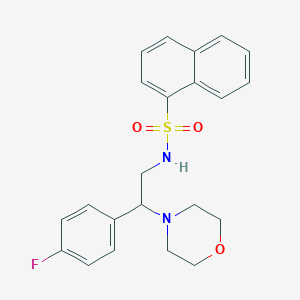

![molecular formula C20H14ClN3OS B2516413 4-{[4-(4-氯苯氧基)苯基]氨基}-1,2-二氢喹唑啉-2-硫酮 CAS No. 524062-94-0](/img/structure/B2516413.png)

4-{[4-(4-氯苯氧基)苯基]氨基}-1,2-二氢喹唑啉-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

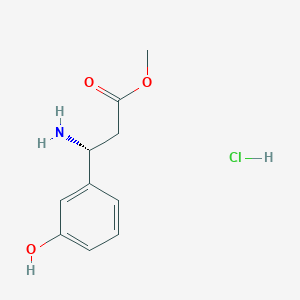

The compound "4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione" is a derivative of quinazoline, a bicyclic compound that consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives are known for their wide range of biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the amination of chloro-substituted quinolines. For instance, novel 4-amino-2-phenylquinoline derivatives can be synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents under reflux conditions . The efficiency of the amination process is influenced by the steric and electronic effects of the substituents on the amino group, with the activity of various amide solvents ranked in a specific order based on their effectiveness .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further modified by introducing various substituents. These modifications can significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity. For example, the introduction of a 2-aminoethyl group on a triazoline-thione derivative can lead to compounds with expected pharmacological action on the central nervous system .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, aminomethylation reactions involving the nitrogen atom of the thioamide group have been studied, leading to the formation of salts with secondary amines . The reactivity of these compounds can be further explored by examining the stability of their hydroxymethyl and chloromethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as acidity, stability, and reactivity. For example, the aminomethylation of triazolinethione derivatives results in a decrease in the acidity of the thione and an increase in the stability of certain derivatives . Additionally, the antimicrobial activity of these compounds can be assessed through their interaction with various microorganisms, and some derivatives have shown promising results when compared with standard drugs .

科学研究应用

合成和抗菌应用

喹唑啉衍生物已被合成并评估了其抗菌特性。Patel 和 Shaikh (2011) 展示了新型 1,3-恶唑基-7-氯喹唑啉-4(3H)酮的制备,并评估了它们的抗菌活性,发现具有针对标准药物显着活性的化合物 (Patel & Shaikh, 2011)。同样,Desai、Shihora 和 Moradia (2007) 合成了新的喹唑啉并将其表征为潜在的抗菌剂,为在该领域进一步探索奠定了基础 (Desai, Shihora, & Moradia, 2007)。

抗真菌和抗菌功效

Bektaş 等人 (2007) 研究了一些新型 1,2,4-三唑衍生物的抗菌活性,强调了这些化合物在对抗微生物耐药性方面的潜力。他们的研究结果表明,某些衍生物对一系列微生物具有良好或中等活性 (Bektaş et al., 2007)。

抗炎和镇痛剂

Farag 等人 (2012) 合成了新型 3-(4-氯苯基或 4-氟苯基)-6-碘-4-氧代-3,4-二氢喹唑啉衍生物,并评估了它们的抗炎和镇痛活性。他们的研究为该领域新治疗剂的开发做出了贡献 (Farag et al., 2012)。

潜在的抗癌特性

Mphahlele、Mmonwa、Aro、McGaw 和 Choong (2018) 制备了一系列吲哚-氨基喹唑啉,并评估了它们对各种癌细胞系的细胞毒性。他们的研究结果表明,喹唑啉和吲哚部分的某些组合对特定细胞系表现出显着和中等活性,突出了这些杂交体的抗癌潜力 (Mphahlele et al., 2018)。

属性

IUPAC Name |

4-[4-(4-chlorophenoxy)anilino]-4aH-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12,17H,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEPTSPBIUOLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=S)N=C2NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

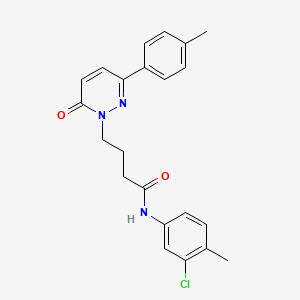

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)

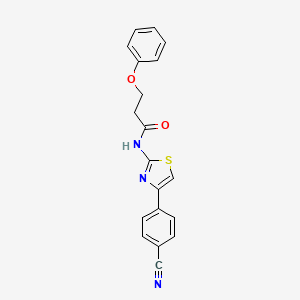

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

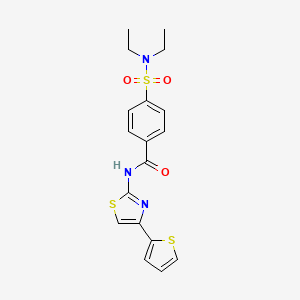

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)